2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid is a chemical compound with the molecular formula C14H19NO4S It is known for its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a methylsulfanyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 5-aminopentanoic acid with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then reacted with methylthiol to introduce the methylsulfanyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the methylsulfanyl group.
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar structure but with a different substitution pattern on the pentanoic acid backbone.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid is unique due to the presence of both the benzyloxycarbonyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C14H19NO4S |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
HIUFIRVCAFTFKW-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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